3-Methyl-1-(phenylsulfonyl)piperidine
Overview
Description
3-Methyl-1-(phenylsulfonyl)piperidine is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals and organic synthesis due to their diverse biological activities and chemical reactivity . The phenylsulfonyl group attached to the piperidine ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(phenylsulfonyl)piperidine typically involves the sulfonylation of piperidine derivatives. One common method is the reaction of piperidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-(phenylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives with reduced sulfonyl groups.
Substitution: Piperidine derivatives with substituted phenylsulfonyl groups.
Scientific Research Applications
3-Methyl-1-(phenylsulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The piperidine ring may also contribute to the compound’s overall biological activity by interacting with cellular components .
Comparison with Similar Compounds
1-(Phenylsulfonyl)piperidine: Lacks the methyl group at the 3-position.
3-Methylpiperidine: Lacks the phenylsulfonyl group.
Phenylsulfonylacetophenone: Contains a phenylsulfonyl group but has a different core structure
Uniqueness: 3-Methyl-1-(phenylsulfonyl)piperidine is unique due to the presence of both the methyl and phenylsulfonyl groups, which confer distinct chemical and biological properties.
Biological Activity
3-Methyl-1-(phenylsulfonyl)piperidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methyl group at the 3-position and a phenylsulfonyl group. This unique structure contributes to its biological activity by enhancing binding affinity to various molecular targets.
The mechanism of action for this compound involves interactions with specific enzymes and receptors, modulating their activity. The phenylsulfonyl moiety can enhance the compound's binding affinity, while the piperidine ring may facilitate interactions with cellular components, influencing various biochemical pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For instance, it has demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast adenocarcinoma cells (MCF-7). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound in different contexts:
- Antimicrobial Evaluation : A study conducted on synthesized derivatives showed that modifications in the piperidine structure significantly affected antimicrobial potency. The presence of the phenylsulfonyl group was crucial for maintaining effective interaction with bacterial targets .
- Anticancer Research : In a series of experiments, this compound was found to inhibit key signaling pathways involved in cancer cell survival. Specifically, it affected the expression levels of proteins associated with cell cycle regulation and apoptosis, suggesting its potential as a therapeutic agent in oncology .
- Enzyme Inhibition Studies : The compound has been tested as an inhibitor of serine proteases, showing promising results with IC50 values indicating strong inhibitory effects against enzymes like hepsin and matriptase . These findings suggest potential applications in treating diseases where these proteases are implicated.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-11-6-5-9-13(10-11)16(14,15)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXPKIULJSHENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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